3-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a cyclopropylamine group protected by a tert-butoxycarbonyl (Boc) moiety. This structure confers unique physicochemical properties, such as enhanced steric shielding of the amine group and improved solubility in organic solvents, making it valuable in pharmaceutical synthesis and peptide chemistry.
Properties
IUPAC Name |
3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(8-4-5-8)7-6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYVRWUCMVXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Coupling Reaction: The protected amino group is then coupled with a propanoic acid derivative to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the free amine:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane (4M HCl) .
-
Conditions : Room temperature for HCl/dioxane (1–2 hrs) or TFA/CH₂Cl₂ (30–60 mins) .
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol (Fig. 1).
Key Data :
| Condition | Reaction Time | Yield (%) | Citation |
|---|---|---|---|
| 4M HCl in dioxane, rt | 2 h | >85 | |
| TFA/CH₂Cl₂ (1:1), rt | 1 h | 92 |
Carboxylic Acid Reactivity
The propanoic acid moiety participates in:
Esterification
Amide Bond Formation
-
Applications : Used in peptide synthesis to link with amino groups (e.g., forming β-alanine derivatives) .
Representative Reaction :
text3-{[(Boc)(cPr)amino}propanoic acid + H₂N-R → Boc-protected amide ↓ Deprotection H₂N-(cPr)amino-propanoic acid-R
Cyclopropane Ring Stability
The cyclopropane ring remains intact under mild conditions but undergoes ring-opening under strong nucleophiles or high temperatures:
Experimental Insight :
Comparative Reactivity with Analogues
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| (R)-3-Boc-amino-3-cyclopropylpropanoic acid | Stereochemistry at C3 | Slower deprotection kinetics |
| 3-Boc-amino-2-(4-nitrobenzyl)propanoic acid | Nitro substituent | Enhanced electrophilicity |
| 3-Boc-amino-2-(indol-3-yl)propanoic acid | Aromatic indole group | Redox activity under UV light |
Mechanistic Insights
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to interact with enzymes and proteins without undergoing immediate degradation. The cyclopropyl group enhances the compound’s stability and reactivity, making it suitable for various biochemical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted propanoic acids with nitrogen-containing functional groups. Below is a comparative analysis with structurally related analogs:
| Compound Name | Key Structural Features | Physicochemical Properties | Reported Applications |
|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Boc-protected cyclopropylamine, propanoic acid backbone | LogP ≈ 1.8, moderate solubility in polar solvents | Intermediate in peptide synthesis, enzyme inhibitor design |
| 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid [1] | 4-Hydroxyphenyl group, tetrahydro-2H-pyran-3-yl)oxy substituent | Higher polarity (LogP ≈ 0.5), water-soluble | Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL) |
| N-(4-Hydroxyphenethyl)acetamide [1] | Acetamide-linked phenethyl group, hydroxyl substitution | Moderate hydrophilicity (LogP ≈ 1.2) | Cytotoxicity (38.3% mortality in brine shrimp assay at 0.1 mg/mL) |
| 6-Benzyl-3-isopropylpyrazin-2(1H)-one [1] | Pyrazinone core with benzyl and isopropyl substituents | Low polarity (LogP ≈ 2.5), limited aqueous solubility | Cytotoxic activity (43.2% mortality in brine shrimp assay at 0.1 mg/mL) |
Key Research Findings
- Biological Activity: Unlike analogs such as 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid or N-(4-hydroxyphenethyl)acetamide, which exhibit cytotoxicity in brine shrimp assays, 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily used in synthetic chemistry rather than direct bioactivity applications. Its Boc group enhances stability during coupling reactions, a feature absent in hydroxylated analogs .
- Solubility and Reactivity: The Boc-protected cyclopropylamine group reduces nucleophilicity compared to unprotected amines (e.g., in N-(4-hydroxyphenethyl)acetamide), enabling selective reactions in multi-step syntheses. This contrasts with pyrazinone derivatives, which are more lipophilic and less reactive in polar environments .
- Thermal Stability: The tert-butoxycarbonyl group improves thermal stability relative to compounds with labile hydroxyl groups (e.g., 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid), which may degrade under acidic or high-temperature conditions .
Limitations and Knowledge Gaps
- In contrast, its structural analogs show measurable bioactivity in assays .
- Comparative pharmacokinetic data (e.g., metabolic stability, bioavailability) are unavailable for this compound, limiting its direct pharmacological evaluation.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, also known as Boc-β-cyclopropylalanine, is a compound with the chemical formula C11H19NO4 and a molecular weight of 229.28 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl moiety attached to the amino acid backbone. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
| Property | Value |
|---|---|
| CAS Number | 1049155-76-1 |
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.28 g/mol |
| Solubility | Very soluble in water |
| Log P (octanol-water partition) | 0.61 |
Biological Activity
The biological activity of 3-{(tert-butoxy)carbonylamino}propanoic acid has been explored in various studies, focusing on its role as a potential pharmaceutical agent.
Antiviral Activity
Recent research has highlighted its antiviral properties, particularly against SARS-CoV-2. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited modest antiviral activity in Huh7 cells infected with SARS-CoV-2, with improved efficacy observed in VeroE6 cells .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyclopropyl group may enhance binding affinity to viral proteins or host cell receptors, thus inhibiting viral replication.
Case Studies
- SARS-CoV-2 Inhibition : In a controlled laboratory setting, derivatives of 3-{(tert-butoxy)carbonylamino}propanoic acid were tested for their ability to inhibit SARS-CoV-2 replication. The study found that specific modifications to the compound's structure significantly increased its antiviral potency .
- Cytotoxicity Assessment : A cytotoxicity assay was performed to evaluate the safety profile of this compound. Results indicated that at therapeutic concentrations, the compound exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic index for further development .
Research Findings
- Pharmacokinetics : Preliminary studies suggest that 3-{(tert-butoxy)carbonylamino}propanoic acid has high gastrointestinal absorption and is permeant across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
- Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease states. For instance, it has shown promise as an inhibitor of certain proteases involved in viral replication processes.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 3-{(tert-butoxy)carbonylamino}propanoic acid, and how do coupling agents like DCC/DMAP enhance yield?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling, where tert-butoxycarbonyl (Boc) and cyclopropylamine groups are sequentially introduced. For example, DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acid intermediates, facilitating amide bond formation in dichloromethane (CH₂Cl₂) under inert conditions . Optimization of stoichiometric ratios (e.g., 1.5–2.0 equivalents of DCC relative to the acid) minimizes side reactions.
Q. Which purification techniques are most effective for isolating 3-{(tert-butoxy)carbonylamino}propanoic acid, given its physicochemical properties?
- Methodological Answer : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility in polar solvents and a defined melting point (150–151°C) . For higher purity (>95%), reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is recommended, particularly when characterizing stereoisomers .
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To verify cyclopropyl ring integration (e.g., 2H multiplet at δ 1.0–1.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- LC-MS : For molecular ion ([M+H]⁺) validation and purity assessment.
- FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of enantiomerically pure derivatives of this compound?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Evans’ oxazolidinones) are employed to control stereochemistry. For example, (R)-configured intermediates are synthesized using chiral HPLC or enzymatic resolution, as demonstrated in related Boc-protected amino acid derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) reveal Boc-group hydrolysis under acidic conditions (pH <3). Thermoanalytical techniques (TGA/DSC) show decomposition above 200°C, necessitating storage at –20°C in anhydrous environments .
Q. How can mechanistic insights into the compound’s reactivity be obtained for optimizing synthetic routes?
- Methodological Answer : Kinetic studies (e.g., pseudo-first-order rate analysis) and intermediate trapping (e.g., using TEMPO for radical pathways) elucidate reaction mechanisms. Computational modeling (DFT) further predicts transition states for cyclopropane ring functionalization .
Q. How should researchers address contradictions in reported spectral data or bioactivity for this compound?
- Methodological Answer : Discrepancies in NMR or bioassay results often arise from residual solvents or stereochemical impurities. Multi-technique validation (e.g., 2D-NMR for NOE correlations) and orthogonal assays (e.g., SPR vs. cell-based screens) are critical for resolving inconsistencies .
Q. What strategies are recommended for evaluating the compound’s pharmacokinetics in preclinical models?
- Methodological Answer : In vivo studies require ester prodrug derivatives (e.g., methyl or benzyl esters) to enhance bioavailability. LC-MS/MS quantifies plasma concentrations, while microsomal stability assays (using liver S9 fractions) assess metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the cyclopropyl or Boc groups?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
